molecular formula C19H22N2O5 B2902443 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1209733-14-1

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2902443
CAS No.: 1209733-14-1
M. Wt: 358.394
InChI Key: ZBIOKHCMTBOCPH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Morpholine Ring: The morpholine ring is generally synthesized by the reaction of diethanolamine with sulfuric acid.

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Coupling Reactions: The final compound is formed by coupling the furan, morpholine, and benzodioxine intermediates through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted morpholine derivatives

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways: The compound may modulate signaling pathways involved in inflammation, neurotransmission, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine rings but lacks the benzodioxine ring.

    4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Contains the morpholine ring but has different substituents.

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of three distinct rings, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c22-19(18-13-25-16-4-1-2-5-17(16)26-18)20-12-14(15-6-3-9-24-15)21-7-10-23-11-8-21/h1-6,9,14,18H,7-8,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIOKHCMTBOCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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